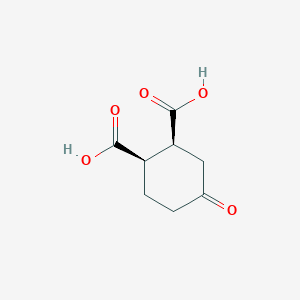

4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

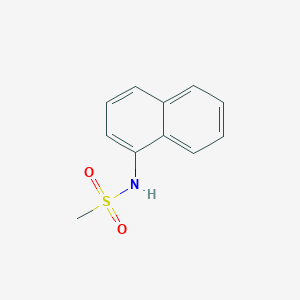

The compound 4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one is a structural analogue of various natural products and has been the subject of research due to its potential biological activities. The studies on this compound and its derivatives have focused on understanding its chemical behavior, synthesis, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, a structural analogue, 6,8-dihydroxy-3-undecyl-3,4-dihydroisochromen-1-one, was synthesized through a series of reactions starting from homopthalic acid and undecanoyl chloride, followed by alkaline hydrolysis, reduction, cyclodehydration, and demethylation steps . Although not the exact compound , this synthesis pathway provides insight into the potential methods that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using crystallography. For example, the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one revealed that molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds, forming double ribbons in the crystal . This information is valuable for understanding the potential intermolecular interactions and stability of this compound.

Chemical Reactions Analysis

The reactivity of compounds with additional hydroxymethyl groups has been studied to some extent. For example, the cleavage and isomerization reactions of 4'-(Hydroxymethyl)uridylyl-3',5'-thymidine, which contains an extra hydroxymethyl group, were investigated and found to exhibit only modest acceleration under acidic and neutral conditions, suggesting that the hydroxymethyl function does not significantly assist in hydrogen bond formation . This could imply that the hydroxymethyl group in this compound may not drastically alter its reactivity compared to its analogues without this group.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have not been directly reported in the provided papers. However, the studies on similar compounds can offer some insights. The antibacterial screening of synthesized analogues, such as the one reported in paper , indicates that these compounds can exhibit moderate antibacterial activity, with significant inhibition against certain bacterial strains. This suggests that this compound may also possess similar properties, which could be explored further in biological assays.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- Total Synthesis and Antibacterial Screening : The compound is structurally related to undecylisocoumarins isolated from Ononis natrix. It has been successfully synthesized and exhibited moderate antibacterial activity, notably against Bacillus subtilus and Salmonella paratyphi (Rafique et al., 2019).

Synthesis Methodologies

- Novel Synthesis Methods : There's ongoing research into efficient methods for synthesizing 3,4-dihydroisochromen-1-one due to its presence in various natural products and its use in medicinal compound synthesis. The quest for an efficient synthesis method is ongoing due to the limitations of existing methods, including multistep procedures and the use of expensive, hazardous reagents (Roopan et al., 2010).

Biological and Complexing Activity

- Biological and Complexing Activity of Hydroxymethyl Group : The hydroxymethyl group is noted for its presence in biologically potent substances and compounds with promising biological and complexing activity. The synthesis of related compounds, like 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline, has been reported, and these compounds have shown a broad spectrum of activities based on the inhibition of bacterial enzymes (Milata et al., 2019).

Anticancer Properties

- Synthesis and Anticancer Properties : Research has demonstrated the synthesis of compounds like 1H-benzo[g]isochromene-5,10-diones with potential cytotoxic and antimicrobial effects, indicating possible applications in cancer treatment (Dang Thi et al., 2015).

Fluorescent Signaling Recognition

- Fluorescent Signaling Recognition of Anions by Thioureas : Studies have shown that hydroxymethyl groups can significantly enhance the fluorescent signaling recognition of anions by thioureas. These compounds demonstrate favorable selectivities for certain anions, influenced by the net charge and Brφnsted basicity of the anions (Qian & Liu, 2003).

Magnetic and Optical Properties

- Magnetic and Optical Properties of Lanthanide Clusters : Research into lanthanide clusters using 2-(hydroxymethyl)pyridine has led to the discovery of clusters with sandglass-like topology and dual physical properties. For instance, the Dy(III) member exhibits single-molecule magnetism behavior, while the Eu(III) analogue demonstrates intense red photoluminescence (Alexandropoulos et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYPMXGIYFOGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)O1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)

![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)